N-[(11aS)-11-hydroxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl]thiophene-2-carboxamide
Description
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(6aS)-6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)/t13-/m0/s1 |
InChI Key |
RWYCMBNYVPKVBX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1 |
Canonical SMILES |
C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the formation of N-(2-benzoylphenyl)-2-bromoacetamides from unprotected 2-amino-benzophenone . This intermediate then undergoes a series of reactions, including cyclocondensation and acylation, to form the desired benzodiazepine structure.
Industrial Production Methods
In an industrial setting, continuous flow chemistry is often employed to synthesize benzodiazepines efficiently . This method allows for precise control over reaction conditions and can be scaled up for large-scale production. The use of microfluidic systems and automated synthesis platforms further enhances the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of anxiety and seizure disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a strong affinity for these receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Clonazepam: Another benzodiazepine used to treat seizure disorders.
Oxazepam: Known for its hypnotic effects.
Uniqueness
N-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-THIOPHENECARBOXAMIDE stands out due to its unique thiophene carboxamide group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference could lead to variations in its binding affinity, efficacy, and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
